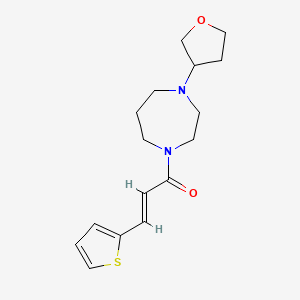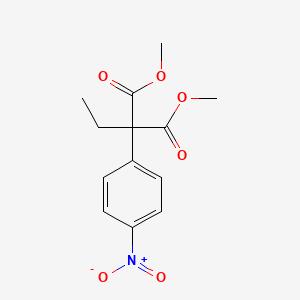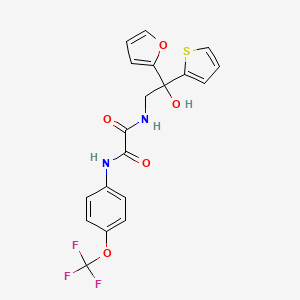
N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains furan and thiophene rings, both of which are heterocyclic compounds, along with a trifluoromethoxy phenyl group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Thiophene is a similar structure, but with a sulfur atom instead of oxygen .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), and a phenyl ring with a trifluoromethoxy group attached .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the furan, thiophene, and phenyl rings, as well as the hydroxy and trifluoromethoxy groups. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions, while the hydroxy groups could be involved in various reactions such as esterification or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the polar hydroxy and trifluoromethoxy groups would likely make it relatively stable and could influence its solubility in different solvents .科学的研究の応用
Photooxygenation and Synthesis of γ-Hydroxybutenolides
The photooxygenation of 2-thiophenyl-substituted furans leads to the regiocontrolled and quantitative synthesis of γ-hydroxybutenolides, indicating the potential of N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide in organic synthesis and material science. The transformation involves the decomposition of the initially formed [4 + 2] endoperoxide into products through a radical chain mechanism, where the thiophenyl moiety is converted into ethyl phenylsulfenate and diphenyldisulfide. This process highlights the compound's utility in synthesizing complex organic structures with potential applications in various fields including pharmaceuticals and materials science (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).
Photoinduced Oxidative Annulation
A study demonstrated the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones and ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates without the need for any transition metals and oxidants. This process provides access to highly functionalized polyheterocyclic compounds, suggesting the potential of this compound in facilitating complex organic reactions for the synthesis of compounds with possible applications in medicinal chemistry and drug discovery (Zhang et al., 2017).
Dye-Sensitized Solar Cells (DSSCs)
Phenothiazine derivatives with furan and thiophene linkers have been used in dye-sensitized solar cells (DSSCs) to study the effect of conjugated linkers on device performance. The compound with furan as a conjugated linker showed significant improvement in solar energy-to-electricity conversion efficiency, demonstrating the compound's potential application in enhancing the efficiency of renewable energy technologies (Kim et al., 2011).
Electrochromic Conducting Polymers
The synthesis and characterization of bis(2-(3,4-ethylenedioxy)thiophene)-based monomers, including derivatives with furan and thiophene units, have been explored for their application in electrochromic conducting polymers. These polymers exhibit low redox switching potentials and are stable in the conducting state, indicating the potential of this compound in the development of advanced materials for electronic and optoelectronic applications (Sotzing, Reynolds, & Steel, 1996).
将来の方向性
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. It could also be interesting to explore its interactions with various biological targets and to evaluate its potential as a lead compound in drug discovery .
特性
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O5S/c20-19(21,22)29-13-7-5-12(6-8-13)24-17(26)16(25)23-11-18(27,14-3-1-9-28-14)15-4-2-10-30-15/h1-10,27H,11H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCBNVLAEYIJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

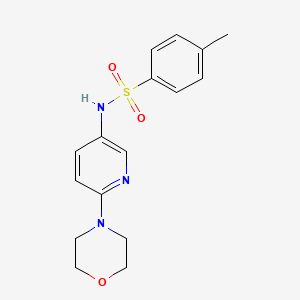

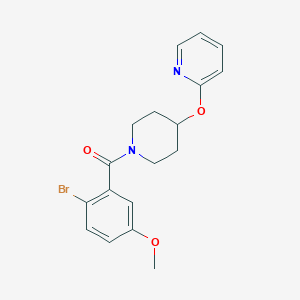
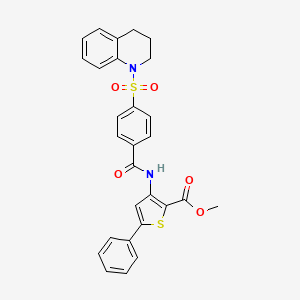
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide](/img/structure/B2555357.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2555358.png)
![2-(4-Chlorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2555359.png)
methanone](/img/structure/B2555360.png)
![1-(2-chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2555361.png)
![N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4-nitroaniline](/img/structure/B2555363.png)
![3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2555364.png)
![5-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-1,2,4-triazol-3-amine](/img/structure/B2555366.png)
